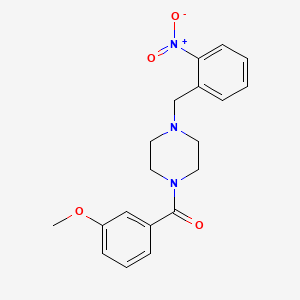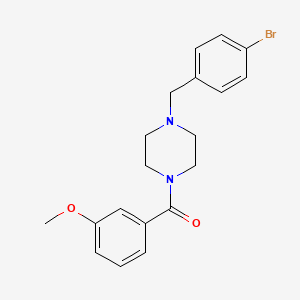
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential as a psychoactive drug and its ability to stimulate the central nervous system.
Wirkmechanismus
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine acts as a non-selective serotonin and dopamine receptor agonist, which means that it binds to these receptors and activates them. This results in an increase in the release of these neurotransmitters, which leads to an increase in mood and arousal. 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine also acts as a norepinephrine reuptake inhibitor, which means that it prevents the reuptake of norepinephrine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments, including its ability to stimulate the central nervous system and its potential as a treatment for depression and anxiety. However, there are also limitations to its use, including its potential for abuse and its side effects such as increased heart rate and blood pressure.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and receptors. Additionally, further research is needed to determine the long-term effects of 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine use and its potential for abuse.
Conclusion:
In conclusion, 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is a synthetic compound that has gained attention in scientific research due to its potential as a psychoactive drug and its ability to stimulate the central nervous system. Its mechanism of action involves the activation of serotonin and dopamine receptors and the inhibition of norepinephrine reuptake. 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments, but also has limitations such as its potential for abuse and side effects. Further research is needed to investigate its potential as a treatment for depression and anxiety, as well as its mechanism of action and long-term effects.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential as a psychoactive drug and its ability to stimulate the central nervous system. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a role in mood regulation. 1-(4-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has also been studied for its potential as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-4-2-3-16(13-18)19(23)22-11-9-21(10-12-22)14-15-5-7-17(20)8-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIJQDBMYIINBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




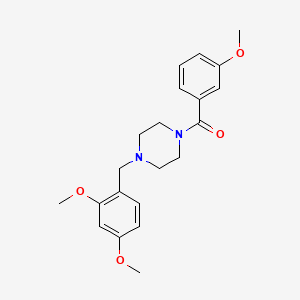
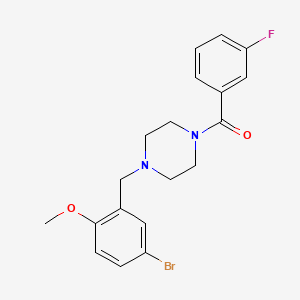

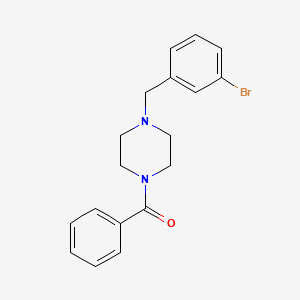
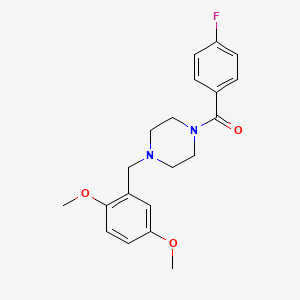


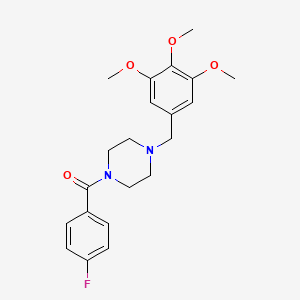

![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)
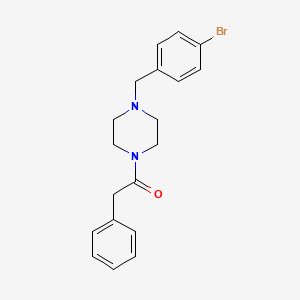
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)
